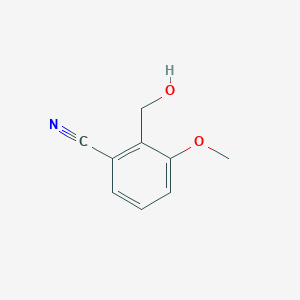
1-(2-Naphthyl)cyclobutanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C15H14O2 This compound features a cyclobutane ring attached to a naphthyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the precursor compound to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and decarboxylation reactions can be applied on a larger scale. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Naphthyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Naphthyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s structural properties make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Naphthyl)cyclobutanecarboxylic Acid involves its interaction with molecular targets and pathways. The compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological molecules. Additionally, the naphthyl group can engage in π-π interactions with aromatic residues in proteins, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Cyclobutanecarboxylic Acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
2-Naphthoic Acid: Contains a naphthyl group and a carboxylic acid group but lacks the cyclobutane ring.
Naphthalene Derivatives: Various naphthalene-based compounds with different functional groups and structural modifications.
Uniqueness: 1-(2-Naphthyl)cyclobutanecarboxylic Acid is unique due to its combination of a cyclobutane ring and a naphthyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c16-14(17)15(8-3-9-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2,(H,16,17) |
Clave InChI |
MOLBQWSJJFUBET-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)







![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)
![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)



